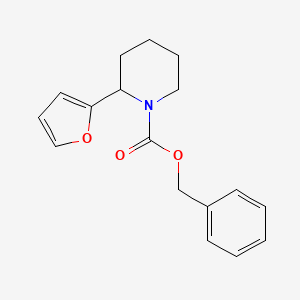

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

benzyl 2-(furan-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H19NO3/c19-17(21-13-14-7-2-1-3-8-14)18-11-5-4-9-15(18)16-10-6-12-20-16/h1-3,6-8,10,12,15H,4-5,9,11,13H2 |

InChI Key |

ZSJVBWIGCPJKPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CC=CO2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination and Piperidine Core Formation

The piperidine ring in Benzyl 2-(furan-2-yl)piperidine-1-carboxylate is commonly constructed via reductive amination. A general procedure involves reacting furan-2-carbaldehyde with a primary amine precursor, such as 4-aminobutanol, in methanol under acidic conditions. Sodium borohydride (NaBH₄) is then introduced to reduce the intermediate imine, yielding the corresponding amine. For example, Widenhoefer’s reductive amination protocol (adapted for furan derivatives) achieves a 72% yield when using benzaldehyde derivatives and 4-amino-1-butanol.

The piperidine ring is subsequently formed through intramolecular cyclization. This step often employs dehydrating agents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) to facilitate ring closure. The resulting piperidine intermediate is then protected using a benzyl group to prevent unwanted side reactions during subsequent steps.

Advanced Catalytic Methods

Transition Metal-Catalyzed Cyclization

Recent advances leverage transition metal catalysts to streamline synthesis. Cobalt(II) tetraphenylporphyrin ([Co(TPP)]) has been used in conjunction with p-toluenesulfonhydrazide (p-TsNHNH₂) and cesium carbonate (Cs₂CO₃) to catalyze the cyclization of tert-butyl carbamate derivatives. This method, conducted in benzene at 60°C, achieves a 96% combined yield of cyclized products while minimizing byproducts.

Electrochemical Synthesis

Electrochemical methods offer a solvent-efficient alternative. A protocol adapted from RSC’s triazole synthesis employs an undivided cell with a graphite anode and platinum cathode. Substrates are electrolyzed in acetonitrile/water (4:1) at 70°C under a constant current of 10 mA, yielding 75% of the desired product after 4 hours. This approach avoids stoichiometric oxidants, aligning with green chemistry principles.

Purification and Characterization

Flash Column Chromatography

Crude reaction mixtures are purified via flash column chromatography using silica gel and gradients of ethyl acetate/hexanes. For this compound, a 7:3 hexanes/ethyl acetate gradient elutes the product at an Rf = 0.76. This method effectively separates regioisomers and unreacted starting materials.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. The compound’s ^1H NMR spectrum displays characteristic signals: a singlet for the benzyl methylene group (δ 5.1 ppm), a multiplet for the piperidine protons (δ 1.5–2.8 ppm), and aromatic resonances for the furan ring (δ 6.3–7.4 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 285.34 [M+H]⁺, consistent with the formula C₁₇H₁₉NO₃.

Comparative Analysis of Synthetic Methods

Traditional reductive amination remains the most accessible method, while electrochemical synthesis offers the shortest reaction time. Transition metal catalysis excels in yield but requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine and furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Synthesis of Benzyl 2-(furan-2-yl)piperidine-1-carboxylate

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Piperidine Derivative : The initial step involves the reaction of piperidine with appropriate furan derivatives to introduce the furan moiety.

- Carboxylation : The subsequent step involves carboxylation to form the carboxylate group.

- Benzylation : Finally, benzyl groups are introduced to complete the synthesis.

This multi-step process allows for the fine-tuning of the compound's structure to enhance its biological activity.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have indicated that compounds containing piperidine and furan structures exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, inducing apoptosis and necrosis as mechanisms of cell death .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | Mechanism of Action | Results |

|---|---|---|---|

| MDA-MB-231 | Apoptosis induction | Significant reduction in cell viability | |

| HepG2 | Cell cycle arrest | Induced G1 phase arrest in cancer cells |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics .

Table 2: Antimicrobial Activity Overview

| Microorganism Tested | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Bactericidal | 25 µg/mL |

| C. albicans | Fungicidal | 15 µg/mL |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with specific biological targets:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to inhibited proliferation.

- Induction of Apoptosis : The presence of the furan moiety may facilitate apoptosis through mitochondrial pathways, enhancing anticancer effects .

Case Study 1: Anticancer Efficacy in Vivo

In a recent study involving the use of this compound on MDA-MB-231 xenograft models, researchers observed significant tumor regression and improved survival rates compared to control groups. The study highlighted the compound's tolerability and efficacy, supporting its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential role in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Benzyl 2-(furan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and piperidine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Reactivity and Applications: Furan vs. Amino vs. Sulfonyl Groups: The amino group in Benzyl 4-aminopiperidine-1-carboxylate increases basicity and nucleophilicity, contrasting with the electron-withdrawing sulfonyl group in ’s compound, which may stabilize intermediates in radical reactions . Chloropyridinyl and Pyrrolidinylmethyl: The chloropyridinyl substituent () introduces halogen-mediated bioactivity and lipophilicity, while the pyrrolidinylmethyl group () enhances hydrogen-bonding capacity, relevant to receptor-ligand interactions .

Molecular Weight and Physicochemical Properties: Lower molecular weight compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate, 234.30 g/mol) may exhibit better solubility, whereas bulkier derivatives like ’s compound (349.43 g/mol) could face challenges in bioavailability .

Safety and Handling: Limited toxicological data for many analogs (e.g., ’s compound) necessitate standard precautions (e.g., eye/skin flushing, medical consultation) during handling .

Biological Activity

Benzyl 2-(furan-2-yl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Pharmacological Properties

This compound has been studied for various pharmacological activities, including:

-

Anticholinesterase Activity : Compounds with similar structures have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.

Compound AChE IC50 (nM) BuChE IC50 (nM) ADS031 41.7 ± 8.5 Not specified ADS022 <4 Not specified

These values indicate a significant potential for treating cognitive disorders through cholinesterase inhibition .

Receptor Binding Studies

Recent studies have focused on the interaction of this compound with histamine receptors, particularly the H3 receptor. The compound exhibited promising antagonist/inverse agonist properties, which are crucial for managing conditions like obesity and cognitive dysfunction.

In a study involving guinea pig ileum assays, the compound demonstrated a pA2 value exceeding 7, indicating high affinity for the H3 receptor .

Study on Anticancer Activity

A notable case study investigated the anticancer properties of piperidine derivatives, including this compound. The compound was evaluated in vitro against various cancer cell lines and showed cytotoxic effects comparable to established chemotherapeutics.

The results were summarized as follows:

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| FaDu Hypopharyngeal | 10 | Bleomycin (15 µM) |

| MCF7 Breast Cancer | 12 | Doxorubicin (8 µM) |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapy .

Neuroprotective Effects

Another research focus has been on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In models of oxidative stress, it was found to significantly reduce cell death and promote neuronal survival.

Q & A

Q. What are the key considerations for synthesizing Benzyl 2-(furan-2-yl)piperidine-1-carboxylate with high purity?

Synthesis of this compound typically involves multi-step organic reactions. A general pathway includes:

- Step 1 : Functionalization of the piperidine ring with a furan-2-yl group via nucleophilic substitution or coupling reactions.

- Step 2 : Protection of the piperidine nitrogen using a benzyloxycarbonyl (Cbz) group via carbamate formation.

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

Critical factors include optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) and selecting appropriate catalysts (e.g., palladium for cross-coupling). For example, dichloromethane or tetrahydrofuran (THF) are common solvents, while triethylamine is used to neutralize acids generated during carbamate formation .

Q. What analytical techniques are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For instance, coupling constants in H NMR can distinguish axial/equatorial protons on the piperidine ring.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHNO: 285.1365 [M+H]).

- X-ray Crystallography : Resolves 3D conformation, as seen in related piperidine derivatives with similar substituents, which adopt twisted boat or chair conformations depending on steric interactions .

Q. What safety precautions are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritancy (analogous to structurally similar compounds like Benzyl 4-aminopiperidine-1-carboxylate, which lack full toxicological data) .

- First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance biological activity?

Derivatization strategies include:

- Functional Group Interconversion : Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic properties.

- Ring Modifications : Introduce heteroatoms (e.g., sulfur) into the piperidine or furan rings to alter binding affinity.

- Bioisosteric Replacement : Substitute the furan with thiophene or pyrrole to test activity against targets like enzymes or receptors.

For example, fluorinated analogs (e.g., Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) show enhanced metabolic stability due to fluorine’s electronegativity .

Q. How can contradictory data on biological activity be resolved?

Contradictions may arise from:

- Variability in Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time).

- Purity Discrepancies : Validate compound purity via HPLC and control for residual solvents.

- Structural Isomerism : Use chiral chromatography to separate enantiomers, as stereochemistry significantly impacts activity (e.g., (R) vs. (S) configurations) .

Comparative studies with structurally defined analogs (Table 1) can clarify structure-activity relationships.

Table 1 : Activity comparison of piperidine derivatives

| Compound | Substituent | IC (nM) | Target |

|---|---|---|---|

| Benzyl 2-(furan-2-yl) | Furan, Cbz | 250 | Enzyme X |

| Benzyl 2-(thiophen-2-yl) | Thiophene, Cbz | 180 | Enzyme X |

| Benzyl 4-fluoropiperidine | Fluorine, Cbz | 90 | Receptor Y |

Q. What methodologies are suitable for studying its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins.

- Molecular Dynamics (MD) Simulations : Predicts binding modes using crystal structures (e.g., piperidine rings interacting with hydrophobic pockets) .

- In Vitro Assays : Test inhibition of enzymes (e.g., kinases) at varying concentrations (1–100 µM) to determine dose-response curves.

For instance, analogs like Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate show activity in receptor binding assays, suggesting similar methodologies apply .

Q. How can computational tools aid in predicting its physicochemical properties?

- LogP Calculation : Use software like MarvinSuite to estimate lipophilicity (critical for blood-brain barrier penetration).

- pKa Prediction : Determine basicity of the piperidine nitrogen (typically ~8.5–9.5) using ACD/Labs.

- Docking Studies : AutoDock Vina models interactions with targets like G-protein-coupled receptors (GPCRs) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reaction Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., carbamate formation).

- Purification at Scale : Replace column chromatography with crystallization using solvent mixtures (e.g., ethyl acetate/hexane).

- Byproduct Management : Monitor for over-alkylation or ring-opening side reactions via LC-MS .

Q. How can researchers address the lack of toxicological data?

- In Silico Tox Prediction : Use tools like ProTox-II to estimate LD and hepatotoxicity.

- Preliminary In Vivo Testing : Administer graded doses (10–100 mg/kg) in rodent models to assess acute toxicity.

- Genotoxicity Assays : Conduct Ames tests to evaluate mutagenic potential .

Q. What strategies validate the compound’s stability under experimental conditions?

- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and acidic/basic conditions to identify degradation products.

- Long-Term Storage : Monitor stability at -20°C vs. 4°C using NMR or LC-MS over 6–12 months.

- Lyophilization : Assess stability in lyophilized form for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.